Olgotrelvir

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Olgotrelvir is synthesized through a series of chemical reactions that involve the formation of its active form, AC1115. The synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure. The specific details of the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Olgotrelvir undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include the active form of this compound, AC1115, and other intermediate compounds that are further processed to achieve the final product .

Wissenschaftliche Forschungsanwendungen

Olgotrelvir has several scientific research applications, including:

Chemistry: It is used as a model compound to study the inhibition of viral proteases and the development of antiviral drugs.

Biology: It is used to study the mechanisms of viral entry and replication in host cells.

Medicine: It is being investigated as a potential treatment for COVID-19 and other viral infections.

Industry: It is used in the development of antiviral therapies and the production of antiviral medications

Wirkmechanismus

Olgotrelvir is a prodrug that first converts to its active form, AC1115. AC1115 works by inhibiting the SARS-CoV-2 main protease, also known as 3C-like protease. This protein is a crucial enzyme responsible for cleaving viral polyproteins into functional subunits essential for viral replication. By binding to the active site of the protease, the drug prevents this cleavage process, effectively halting viral assembly and impeding the virus’s ability to produce future virions. This compound also appears to inhibit cathepsin L, a protein implicated in facilitating viral entry of SARS-CoV-2 into the host cell .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nirmatrelvir: Another antiviral medication that inhibits the SARS-CoV-2 main protease.

Remdesivir: An antiviral medication that inhibits viral RNA polymerase.

Molnupiravir: An antiviral medication that induces viral RNA mutagenesis.

Uniqueness of Olgotrelvir

This compound is unique in its dual mechanism of action, targeting both the SARS-CoV-2 main protease and cathepsin L. This dual inhibition enhances its antiviral potency and reduces the potential for drug resistance. Additionally, this compound has shown promising results in clinical trials, demonstrating its potential as a standalone treatment for COVID-19 .

Eigenschaften

CAS-Nummer |

2763596-71-8 |

|---|---|

Molekularformel |

C22H30N4O7S |

Molekulargewicht |

494.6 g/mol |

IUPAC-Name |

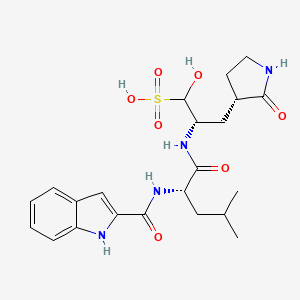

(2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid |

InChI |

InChI=1S/C22H30N4O7S/c1-12(2)9-16(25-21(29)17-10-13-5-3-4-6-15(13)24-17)20(28)26-18(22(30)34(31,32)33)11-14-7-8-23-19(14)27/h3-6,10,12,14,16,18,22,24,30H,7-9,11H2,1-2H3,(H,23,27)(H,25,29)(H,26,28)(H,31,32,33)/t14-,16-,18-,22?/m0/s1 |

InChI-Schlüssel |

IICZZAVAIPTWCL-HBIMBUPRSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)C2=CC3=CC=CC=C3N2 |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)C2=CC3=CC=CC=C3N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.